molecular formula C11H16ClN3 B3152971 5-Chloro-2-(4-methyl-piperazin-1-yl)-phenylamine CAS No. 747411-55-8

5-Chloro-2-(4-methyl-piperazin-1-yl)-phenylamine

Cat. No. B3152971
CAS RN: 747411-55-8
M. Wt: 225.72 g/mol
InChI Key: YCISPNUGBJCZPW-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-methyl-piperazin-1-yl)-phenylamine is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Neuropharmacological Applications

Several studies have investigated the role of piperazine derivatives in modulating serotonin (5-HT) receptors, which are critical in various CNS functions. For instance, compounds structurally similar to 5-Chloro-2-(4-methyl-piperazin-1-yl)-phenylamine have been studied for their potential neuroleptic activity, indicating the importance of such derivatives in exploring therapeutic avenues for neurological disorders (Hino et al., 1988).

Antimicrobial Properties

The antimicrobial efficacy of piperazine-based compounds has been a subject of research, with some derivatives showing promising activity against a spectrum of bacterial and fungal pathogens. For example, Patel et al. (2007) synthesized amide derivatives of quinolone, incorporating piperazine moieties, and reported their antibacterial and antifungal activities, highlighting the potential of such compounds in addressing antimicrobial resistance (Patel et al., 2007).

Cancer Research

Piperazine derivatives have also been explored as inhibitors of tyrosine kinase activity in cancer research, pointing to their potential application in developing anticancer therapies. The synthesis and evaluation of labeled compounds for drug absorption, distribution, metabolism, and excretion (ADME) studies underscore the role of these derivatives in cancer pharmacology (Zhang et al., 2005).

Central Nervous System Agents

The exploration of piperazine derivatives as central nervous system (CNS) agents has yielded insights into their potential therapeutic uses. For instance, the synthesis of 3-phenyl-2-(1-piperazinyl)-5H-1-benzazepines and related compounds has been carried out, evaluating their neuroleptic activity. This research suggests that such derivatives could offer a novel class of neuroleptics, contributing to the development of treatments for CNS disorders (Hino et al., 1988).

properties

IUPAC Name

5-chloro-2-(4-methylpiperazin-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-14-4-6-15(7-5-14)11-3-2-9(12)8-10(11)13/h2-3,8H,4-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCISPNUGBJCZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301247361
Record name 5-Chloro-2-(4-methyl-1-piperazinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301247361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803902
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Chloro-2-(4-methyl-piperazin-1-yl)-phenylamine

CAS RN

747411-55-8
Record name 5-Chloro-2-(4-methyl-1-piperazinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=747411-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(4-methyl-1-piperazinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301247361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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